molecular formula C17H20BrF2NO2 B10948556 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide

Cat. No.: B10948556
M. Wt: 388.2 g/mol
InChI Key: NCROOAVJCNIGNZ-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE: is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeThe final step involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key reactions involved .

Chemical Reactions Analysis

Types of Reactions: N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in the replacement of the bromine atom with another halogen or functional group .

Scientific Research Applications

Chemistry: In chemistry, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: Its bicyclic structure can mimic certain natural substrates, making it useful in the design of enzyme inhibitors .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .

Industry: In the industrial sector, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and physical properties. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20BrF2NO2

Molecular Weight

388.2 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C17H20BrF2NO2/c1-9(13-7-10-2-3-11(13)6-10)21-16(22)14-8-12(18)4-5-15(14)23-17(19)20/h4-5,8-11,13,17H,2-3,6-7H2,1H3,(H,21,22)

InChI Key

NCROOAVJCNIGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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